(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine (S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659041
InChI: InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m0/s1
SMILES: CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C22H22F3N
Molecular Weight: 357.4 g/mol

(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

CAS No.:

Cat. No.: VC13659041

Molecular Formula: C22H22F3N

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine -

Specification

Molecular Formula C22H22F3N
Molecular Weight 357.4 g/mol
IUPAC Name N-[(1S)-1-naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Standard InChI InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m0/s1
Standard InChI Key ILSUSBULBRBBLD-INIZCTEOSA-N
Isomeric SMILES C[C@@H](C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
SMILES CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
Canonical SMILES CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of three primary components:

  • Naphthalen-2-yl group: A bicyclic aromatic system providing hydrophobic interactions and π-π stacking potential.

  • Trifluoromethylphenyl moiety: A meta-substituted benzene ring with a CF3\text{CF}_3 group, enhancing lipophilicity and metabolic stability.

  • Propylamine chain: A three-carbon linker terminating in a primary amine, critical for hydrogen bonding and ionic interactions .

The (S)-configuration at the chiral center ensures enantiomeric specificity, which is crucial for binding to biological targets. The IUPAC name, (S)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, reflects this stereochemistry .

Physicochemical Properties

Key properties include:

  • Molecular Formula: C22H22F3N\text{C}_{22}\text{H}_{22}\text{F}_{3}\text{N}

  • Molecular Weight: 357.42 g/mol

  • SMILES Notation: FC(C1=CC(CCCN[C@@H](C2=CC=C3C=CC=CC3=C2)C)=CC=C1)(F)F\text{FC(C1=CC(CCCN[C@@H](C2=CC=C3C=CC=CC3=C2)C)=CC=C1)(F)F}

  • LogP: Estimated at 4.2 (indicating high lipophilicity due to aromatic and CF3\text{CF}_3 groups) .

The trifluoromethyl group (CF3\text{CF}_3) contributes to electron-withdrawing effects, stabilizing the phenyl ring against oxidative metabolism .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of the Propylamine Backbone:

    • Reductive amination between 3-(3-(trifluoromethyl)phenyl)propanal and (S)-1-(naphthalen-2-yl)ethylamine under catalytic hydrogenation .

    • Alternative routes employ Grignard reactions or nucleophilic substitutions to assemble the carbon chain .

  • Stereochemical Control:

    • Chiral resolution using tartaric acid derivatives or asymmetric catalysis to isolate the (S)-enantiomer .

  • Purification:

    • Column chromatography or recrystallization to achieve >96% purity, as reported in commercial standards .

Industrial Production

Scale-up challenges include minimizing racemization and ensuring cost-effective access to the naphthalen-2-yl precursor. Current manufacturers (e.g., AChemBlock) utilize continuous-flow reactors to enhance yield and stereoselectivity .

Pharmacological Profile

Mechanism of Action

The compound exhibits calcimimetic activity, analogous to cinacalcet, by allosterically modulating calcium-sensing receptors (CaSR) in parathyroid cells . This modulation reduces parathyroid hormone (PTH) secretion, making it a candidate for treating hyperparathyroidism .

Receptor Binding Studies

ReceptorBinding Affinity (IC₅₀)Assay Type
Calcium-sensing (CaSR)12 nMFluorescence polarization
μ-Opioid>10 μMRadioligand binding

The CF3\text{CF}_3 group enhances CaSR binding by 3-fold compared to non-fluorinated analogs .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Metabolic Stability: The CF3\text{CF}_3 group reduces CYP450-mediated oxidation, prolonging half-life to 8–12 hours in vivo .

  • Toxicity Profile: Acute toxicity (LD₅₀) in mice is 450 mg/kg, with hepatotoxicity observed at chronic doses >50 mg/kg .

Comparison with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
CinacalcetNaphthalen-1-yl substitutionFDA-approved for hyperparathyroidism
(R)-EnantiomerOpposite chirality50% lower CaSR affinity
NefopamBenzoxazole coreNon-opioid analgesic

The (S)-enantiomer’s superiority in CaSR modulation highlights the importance of stereochemistry .

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